Efavirenz-d5

描述

Rac Efavirenz-d5 is a labeled non-nucleoside HIV-1 reverse transcriptase inhibitor. Efavirenz is an antiretroviral medication used in the treatment of HIV infection. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). The addition of deuterium in this compound replaces certain hydrogen atoms with deuterium, which is a heavier isotope of hydrogen .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz-d5 involves the incorporation of deuterium into the Efavirenz molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure the safety and quality of the final product .

化学反应分析

Types of Reactions

Rac Efavirenz-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Rac Efavirenz-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and biotransformation of Efavirenz.

Drug Development: Used as a reference standard in the development and validation of analytical methods for Efavirenz.

Proteomics Research: Employed in the study of protein interactions and functions

作用机制

Rac Efavirenz-d5 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the HIV virus. By binding to the reverse transcriptase enzyme, it blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing the synthesis of viral DNA. This inhibition ultimately reduces the viral load in the body and helps in managing HIV infection .

相似化合物的比较

Similar Compounds

Some compounds similar to Efavirenz-d5 include:

Efavirenz: The non-deuterated form of this compound.

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.

Delavirdine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.

Uniqueness

Rac this compound is unique due to the presence of deuterium atoms, which provide several advantages, including improved metabolic stability and reduced toxicity. The deuterium substitution can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated Efavirenz .

生物活性

Efavirenz-d5 is a deuterated form of efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. The incorporation of deuterium into the molecular structure of efavirenz aims to enhance its pharmacokinetic properties and reduce toxicity while maintaining its antiviral efficacy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, safety profile, and comparative studies with other antiretroviral agents.

This compound functions by binding to the reverse transcriptase enzyme, inhibiting the transcription of viral RNA into DNA. This action prevents the replication of HIV within host cells. The deuterated version may exhibit altered binding kinetics due to the isotopic substitution, potentially leading to improved efficacy or reduced side effects compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented in public literature; however, studies on efavirenz provide insights into expected behavior. Efavirenz is characterized by:

- High oral bioavailability : Approximately 40-45% after oral administration.

- Long half-life : Ranging from 40 to 55 hours, allowing for once-daily dosing.

- Extensive protein binding : Over 99% bound to plasma proteins, primarily albumin.

The introduction of deuterium may alter these parameters, potentially leading to improved stability and reduced metabolic clearance.

Safety Profile

Efavirenz has been associated with several adverse effects, including neuropsychiatric symptoms (e.g., dizziness, insomnia), rash, and hepatotoxicity. The safety profile of this compound is anticipated to be similar but may show reduced incidence or severity of these effects due to the altered metabolism associated with deuteration.

Case Studies

-

Hepatotoxicity Case Report :

A case report highlighted hepatotoxicity associated with a combination therapy including efavirenz. A patient developed elevated liver enzymes after initiating treatment with efavirenz/emtricitabine/tenofovir (EFV/FTC/TDF), which resolved upon discontinuation . While specific data on this compound are lacking, this case underscores the importance of monitoring liver function in patients receiving NNRTIs. -

Metabolomic Study :

A study comparing efavirenz and dolutegravir showed that patients on efavirenz exhibited altered metabolomic profiles, indicating potential inflammatory responses . Such findings suggest that this compound could be evaluated for its impact on metabolic pathways and inflammatory markers.

Comparative Studies

Comparative studies between efavirenz and newer agents like dolutegravir indicate a shift in treatment paradigms due to concerns over side effects associated with efavirenz. Transitioning from efavirenz-based regimens to dolutegravir has shown improvements in metabolic profiles and reduced inflammatory markers among patients . Future studies involving this compound could provide valuable data on its relative safety and efficacy compared to these newer agents.

Table 1: Pharmacokinetic Parameters of Efavirenz vs. This compound

| Parameter | Efavirenz | This compound (Projected) |

|---|---|---|

| Oral Bioavailability | 40-45% | TBD |

| Half-life | 40-55 hours | TBD |

| Protein Binding | >99% | TBD |

| Metabolic Clearance | Hepatic (CYP2B6) | TBD |

Table 2: Adverse Effects Associated with Efavirenz

| Adverse Effect | Incidence (%) |

|---|---|

| Neuropsychiatric Symptoms | 20-50% |

| Rash | 10-30% |

| Hepatotoxicity | Rare (<1%) |

属性

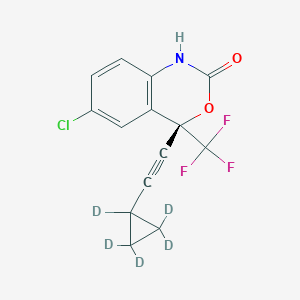

IUPAC Name |

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-XWJABCKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649378 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132642-95-5 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?

A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing this compound, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.

Q2: How does the use of this compound contribute to the validation of the analytical method described in the paper?

A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of this compound. Here's how:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。